molecular formula C17H17BrN2O2 B2361695 2-(2-Bromophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone CAS No. 2379951-64-9

2-(2-Bromophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone

Cat. No.: B2361695
CAS No.: 2379951-64-9
M. Wt: 361.239
InChI Key: ZGAKOUWSMUFFHD-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams that are structurally related to beta-lactam antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a beta-lactam intermediate.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.

    Attachment of the Pyridin-3-yloxymethyl Group: The pyridin-3-yloxymethyl group can be attached through an etherification reaction using a pyridine derivative and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections or other diseases.

    Biological Studies: It can serve as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The molecular targets and pathways involved can vary, but they often include key proteins or nucleic acids that are critical for the biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone: Similar structure with a chlorine atom instead of bromine.

    2-(2-Fluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone: Similar structure with a fluorine atom instead of bromine.

    2-(2-Iodophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 2-(2-Bromophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can affect the compound’s electronic properties and interactions with biological targets, making it distinct from its halogen-substituted analogs.

Properties

IUPAC Name

2-(2-bromophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c18-16-6-2-1-4-14(16)8-17(21)20-10-13(11-20)12-22-15-5-3-7-19-9-15/h1-7,9,13H,8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAKOUWSMUFFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Br)COC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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